N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that belongs to the class of amines
Scientific Research Applications
N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized through the reaction of 3-methyl-4-propan-2-ylphenol with an appropriate alkylating agent under basic conditions. The resulting intermediate is then reacted with an ethylating agent to introduce the ethyl chain. Finally, the amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine hydrochloride
- N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine sulfate
- N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine phosphate
Uniqueness
N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-5-8-16-9-10-17-14-6-7-15(12(2)3)13(4)11-14;3-1(4)2(5)6/h5-7,11-12,16H,1,8-10H2,2-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHKQTFPPOTNJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNCC=C)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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